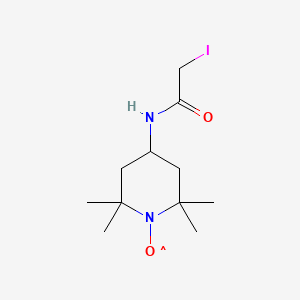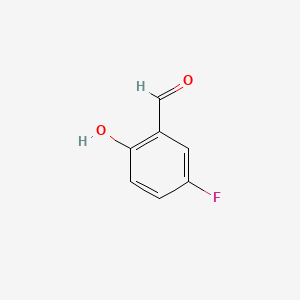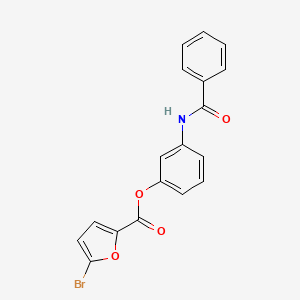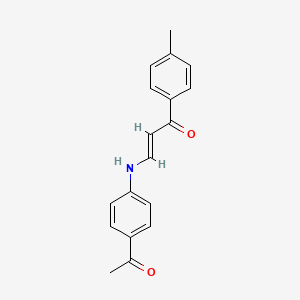![molecular formula C36H62O9 B1225574 (2R,3R,4S,5S,6R)-2-{[(1S,3aR,3bR,5S,5aR,7S,9aR,11R)-7,11-dihydroxy-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1225574.png)
(2R,3R,4S,5S,6R)-2-{[(1S,3aR,3bR,5S,5aR,7S,9aR,11R)-7,11-dihydroxy-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3R,4S,5S,6R)-2-{[(1S,3aR,3bR,5S,5aR,7S,9aR,11R)-7,11-dihydroxy-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with significant biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler steroid precursors. The process includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Glycosylation: Attachment of sugar moieties to the hydroxyl groups.
Oxidation and Reduction: Specific oxidation and reduction reactions to achieve the desired stereochemistry and functional groups.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, to produce the steroid precursors, followed by chemical synthesis to achieve the final product. This approach can be more cost-effective and environmentally friendly compared to purely chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction will regenerate hydroxyl groups.
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Explored for its potential use in treating diseases related to steroid hormone imbalances.
Industry: Utilized in the synthesis of other complex organic molecules and as a precursor for pharmaceuticals.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as steroid hormone receptors. This binding can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved include:
Steroid Hormone Signaling: Interaction with receptors that regulate gene expression.
Enzyme Inhibition: Inhibition of enzymes involved in steroid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesterol: A precursor to many steroid hormones and structurally similar to the compound.
Corticosteroids: A class of steroid hormones with anti-inflammatory properties.
Anabolic Steroids: Synthetic derivatives of testosterone used to promote muscle growth.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C36H62O9 |
|---|---|
Poids moléculaire |
638.9 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,10R,12R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24?,25-,26?,27+,28-,29+,30-,31+,33+,34+,35+,36-/m0/s1 |
Clé InChI |
RAQNTCRNSXYLAH-YFEBDHGLSA-N |
SMILES isomérique |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2(C1[C@@H](CC3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)O)C |
SMILES canonique |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C |
Pictogrammes |
Irritant |
Synonymes |
ginsenoside G-Rh(1) ginsenoside Rh(1) ginsenoside Rh1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-Benzodioxol-5-yl)-5-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methylthio]-1,3,4-oxadiazole](/img/structure/B1225491.png)

![N-[[4-(4-nitrophenyl)-1-piperazinyl]-sulfanylidenemethyl]butanamide](/img/structure/B1225493.png)

![1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)-2-methyl-5-(trifluoromethyl)-3-pyrazolyl]urea](/img/structure/B1225496.png)
![4-methoxy-N-[1-methyl-2-oxo-6-(trifluoromethyl)-3-pyridinyl]benzamide](/img/structure/B1225497.png)
![2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(2-chloro-5-nitroanilino)-2-oxoethyl] ester](/img/structure/B1225499.png)
![2-Nitrobenzoic acid [1-(4-methylphenyl)-1-oxopropan-2-yl] ester](/img/structure/B1225501.png)
![5-Chloro-7-[3-pyridinyl-(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B1225503.png)
![2-[acetyl(2-furanylmethyl)amino]-N-(4-chlorophenyl)-5-methyl-4-thiazolecarboxamide](/img/structure/B1225505.png)
![2-Thiophenecarboxylic acid [3-(3,5-dimethylphenoxy)-4-oxo-1-benzopyran-7-yl] ester](/img/structure/B1225506.png)

![N-[4-(4-methoxyphenyl)-2-thiazolyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B1225509.png)

